4-Aminothiazole-5-carboxylic acid 4-Aminothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1353101-89-9
VCID: VC0090635
InChI: InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
SMILES: C1=NC(=C(S1)C(=O)O)N
Molecular Formula: C4H4N2O2S
Molecular Weight: 144.148

4-Aminothiazole-5-carboxylic acid

CAS No.: 1353101-89-9

Cat. No.: VC0090635

Molecular Formula: C4H4N2O2S

Molecular Weight: 144.148

* For research use only. Not for human or veterinary use.

4-Aminothiazole-5-carboxylic acid - 1353101-89-9

Specification

CAS No. 1353101-89-9
Molecular Formula C4H4N2O2S
Molecular Weight 144.148
IUPAC Name 4-amino-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Standard InChI Key PSHKDNUXHXEYDT-UHFFFAOYSA-N
SMILES C1=NC(=C(S1)C(=O)O)N

Introduction

Chemical Structure and Properties

4-Aminothiazole-5-carboxylic acid (CAS: 1353101-89-9) is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with an amino group at the 4-position and a carboxylic acid functional group at the 5-position . The compound's structure contributes to its unique chemical properties and potential applications in various fields.

Basic Chemical Information

The essential chemical properties and identifiers of 4-Aminothiazole-5-carboxylic acid are summarized in Table 1 below:

Table 1: Chemical Identifiers and Properties of 4-Aminothiazole-5-carboxylic acid

PropertyValue
CAS Number1353101-89-9
Molecular FormulaC₄H₄N₂O₂S
Molecular Weight144.148 g/mol
IUPAC Name4-amino-1,3-thiazole-5-carboxylic acid
Standard InChIInChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Standard InChIKeyPSHKDNUXHXEYDT-UHFFFAOYSA-N
SMILESC1=NC(=C(S1)C(=O)O)N

The compound's structure combines both basic (amino group) and acidic (carboxylic acid) functionalities, making it an interesting molecule for various chemical transformations . It is typically a white to off-white crystalline solid and shows solubility in water due to the presence of the carboxylic acid group, which can ionize in solution .

Physical and Chemical Properties

The physical properties of 4-Aminothiazole-5-carboxylic acid include:

  • Appearance: White to off-white crystalline solid

  • Hydrogen Bond Donor Count: 2

  • Hydrogen Bond Acceptor Count: 5

  • Rotatable Bond Count: 1

  • Exact Mass: 143.99934855 Da

  • XLogP3-AA: 1

These properties are significant in determining the compound's behavior in various chemical reactions and its potential applications in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 4-Aminothiazole-5-carboxylic acid can be achieved through several methods, with each approach offering distinct advantages depending on the starting materials and desired scale.

Classical Synthesis

One prominent approach for synthesizing 4-Aminothiazole-5-carboxylic acid involves the reaction of thiourea with α-bromoacetic acid or its derivatives under acidic conditions. This method highlights the importance of thiourea and carboxylic acid derivatives as starting materials and is widely used due to its relatively straightforward procedure and accessibility of reagents.

Solid-Phase Synthesis

A more recent development in the synthesis of 4-Aminothiazole-5-carboxylic acid involves solid-phase techniques, which are particularly valuable for producing derivatives for peptidomimetic research. As reported in recent literature, a key intermediate 4-amino-thiazole-5-carboxylic acid resin can be prepared in three steps from Merrifield resin . This approach is especially useful for generating libraries of compounds for pharmaceutical screening.

The solid-phase synthesis typically proceeds as follows:

  • Conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit

  • Formation of the thiazole ring on the solid support

  • Functionalization of the 4-amino group through standard peptide coupling techniques

This method offers advantages in terms of purification simplicity and the ability to create diverse compound libraries.

Derivatives and Related Compounds

4-Aminothiazole-5-carboxylic acid serves as a precursor to several important derivatives, particularly esters, which have their own unique applications in chemical synthesis and pharmaceutical research.

Ester Derivatives

The two most common ester derivatives of 4-Aminothiazole-5-carboxylic acid are the ethyl and methyl esters, which maintain the core thiazole structure while modifying the carboxylic acid functionality:

Table 2: Comparison of 4-Aminothiazole-5-carboxylic acid and its Ester Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-Aminothiazole-5-carboxylic acid1353101-89-9C₄H₄N₂O₂S144.148
Ethyl 4-aminothiazole-5-carboxylate152300-59-9C₆H₈N₂O₂S172.2
Methyl 4-aminothiazole-5-carboxylate278183-10-1C₅H₆N₂O₂S158.18

The ethyl ester derivative (CAS: 152300-59-9) has been reported in import/export data, suggesting its commercial significance . This derivative has been used as a building block in the synthesis of more complex heterocyclic compounds and potential pharmaceuticals.

The methyl ester derivative (CAS: 278183-10-1) is another important compound that serves as a versatile intermediate in organic synthesis . Its reactivity profile makes it suitable for various transformations while preserving the core thiazole structure.

Structural Isomers

An important structural isomer of 4-Aminothiazole-5-carboxylic acid is 2-Aminothiazole-5-carboxylic acid (CAS: 40283-46-3), which differs in the position of the amino group on the thiazole ring . While structurally similar, these isomers can exhibit different chemical behaviors and biological activities, making them valuable for comparative studies in medicinal chemistry.

Biological and Chemical Applications

4-Aminothiazole-5-carboxylic acid has demonstrated significant utility across various fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound belongs to the class of aminothiazoles, which are known for their biological activities. While specific biological activities of 4-Aminothiazole-5-carboxylic acid are less extensively documented in the search results, its structural similarity to other active aminothiazoles suggests potential applications in pharmaceutical research.

Key pharmaceutical applications include:

  • Antimicrobial activity: The aminothiazole scaffold has demonstrated promising activity against various pathogens

  • Use as a building block for bioactive molecules: The compound's unique structure makes it valuable in constructing more complex pharmaceutically active compounds

  • Potential anti-inflammatory properties: Related aminothiazole compounds have shown anti-inflammatory activities in preliminary studies

Role in Peptidomimetic Research

One of the most significant applications of 4-Aminothiazole-5-carboxylic acid is in the field of peptidomimetics, where it serves as a valuable non-natural building block:

  • Peptidomimetic design: The compound can be incorporated into peptide structures to modify their properties and create novel peptidomimetics with improved pharmacological profiles

  • β-turn motifs: Research has demonstrated that 4-Aminothiazole-5-carboxylic acid-containing structures can induce specific conformations, particularly type IV β-turn structural motifs, which are important in protein-protein interactions

  • Hybrid peptides: The integration of 4-Aminothiazole-5-carboxylic acid into peptide sequences creates α/β-mixed peptide hybrids with modified properties, including potentially enhanced stability against enzymatic degradation

Research Findings and Applications

Current research on 4-Aminothiazole-5-carboxylic acid focuses primarily on its applications in peptide chemistry and drug development. Several notable findings have emerged from recent studies.

Applications in Morphiceptin Peptidomimetics

Recent research has explored the use of 4-Aminothiazole-5-carboxylic acid in the development of morphiceptin peptidomimetics. Morphiceptin is a tetrapeptide with opioid activity, and modifications using heterocyclic structures like 4-Aminothiazole-5-carboxylic acid have been investigated to improve its pharmacological properties .

One significant finding is that the incorporation of 4-Aminothiazole-5-carboxylic acid into peptide structures can induce conformational changes that affect binding to opioid receptors. For example, a study showed that due to the flexibility introduced by this modification, the resulting peptide adopted an extended conformation in the μ-opioid receptor pocket, enabling specific hydrogen bond interactions with receptor residues .

Solid-Phase Synthesis Applications

The development of traceless solid-phase synthesis methods for 4-Aminothiazole-5-carboxylic acid-containing compounds represents an important advancement in the field. Research has shown that:

  • The amide coupling at the C4 and C5 positions of the thiazole ring can proceed efficiently via standard Fmoc solid-phase peptide synthesis strategies

  • After cleavage from the resin, the final compounds can be obtained in moderate yields with high purities (≥87%)

  • The resulting structures have been evaluated for their β-turn propensity, with geometric measurements of Cα distances and dihedral angles suggesting type IV β-turn structural motifs

Unnatural Amino Acid Applications

Comparative studies have been conducted between 4-Aminothiazole-5-carboxylic acid and other unnatural amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) for their utility in peptide modification . These studies highlight the challenges and opportunities in coupling heterocyclic amino acids to peptides and provide insights into the reactivity patterns of these compounds.

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